2-(4-Bromophenoxy)ethyl acetate
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Overview
Description
2-(4-Bromophenoxy)ethyl acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenol, where the phenol group is substituted with a bromine atom and an ethyl acetate group. This compound is used in various chemical reactions and has applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenoxy)ethyl acetate can be synthesized through the reaction of 4-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours. The product is then purified through column chromatography to obtain a high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted phenoxyethyl acetates.
Ester Hydrolysis: Products are 4-bromophenol and acetic acid.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Bromophenoxy)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethyl acetate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenoxy)acetate: Similar structure but with an ethyl group instead of an acetate group.
4-Bromophenoxyacetic acid: Contains a carboxylic acid group instead of an ester group.
2-(4-Bromophenoxy)ethanol: Contains a hydroxyl group instead of an ester group.
Uniqueness
2-(4-Bromophenoxy)ethyl acetate is unique due to its combination of a bromine-substituted phenol and an ethyl acetate group, which imparts specific reactivity and properties that are valuable in various chemical and biological applications .
Properties
IUPAC Name |
2-(4-bromophenoxy)ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-8(12)13-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJMCUOWGBVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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